N-[3-(acetylamino)phenyl]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-[3-(acetylamino)phenyl]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a structurally complex organic compound featuring a pyridazinone core substituted with a 2-chlorophenyl group and an acetamide moiety linked to a 3-acetylamino phenyl ring. This compound belongs to the broader class of pyridazinone derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Key structural features include:
- Pyridazinone ring: A six-membered heterocyclic ring with two nitrogen atoms and a ketone group, which serves as a critical pharmacophore for interactions with biological targets .
- 2-Chlorophenyl substituent: A chlorinated aromatic ring at position 3 of the pyridazinone, which enhances lipophilicity and may influence target binding .
- Acetylamino phenyl group: The presence of an acetylamino group on the phenyl ring improves solubility and metabolic stability compared to unsubstituted analogs .
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3/c1-13(26)22-14-5-4-6-15(11-14)23-19(27)12-25-20(28)10-9-18(24-25)16-7-2-3-8-17(16)21/h2-11H,12H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAFRKPEUGGOIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions to form the pyridazinone ring.
Substitution Reactions:
Acetylation: The acetylation of the amino group is carried out using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogen atoms or other functional groups.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes involved in metabolic pathways.
Medicine
Pharmacology: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry
Material Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This can lead to the modulation of biochemical pathways and exert therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the uniqueness of N-[3-(acetylamino)phenyl]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide, a comparative analysis with structurally related compounds is provided below.
Table 1: Structural and Functional Comparison of Pyridazinone-Acetamide Derivatives
| Compound Name | Key Substituents | Biological Activity | Unique Features |
|---|---|---|---|
| Target Compound : This compound |
- 2-Chlorophenyl - 3-Acetylamino phenyl |
Not explicitly reported (potential anticancer/antimicrobial based on analogs) | Combines chlorophenyl (enhanced lipophilicity) and acetylamino (improved solubility) groups . |
| 2-[3-(5-bromo-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide | - 5-Bromo-4-methoxyphenyl - Pyridin-3-yl |
Anti-inflammatory (IC₅₀ = 12 µM in COX-2 inhibition assays) | Bromine and methoxy groups enhance electron-withdrawing effects, improving target affinity . |
| 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methylindol-4-yl)acetamide | - 4-Chlorophenyl - 1-Methylindol-4-yl |
Cytotoxic (IC₅₀ = 8 µM against HeLa cells) | Indole moiety enables π-π stacking with DNA or enzymes . |
| N-(3-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide | - 3-Methoxyphenyl (dual substitution) | Antimicrobial (MIC = 4 µg/mL against S. aureus) | Dual methoxy groups increase polarity and membrane penetration . |
| 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-6-yl)acetamide | - 2-Fluorophenyl - Indol-6-yl |
PDE4 inhibition (Ki = 0.3 nM) | Fluorine atom improves metabolic stability and bioavailability . |
| 2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(2,3-dichlorophenyl)acetamide | - 3-Acetylamino-4-methylphenyl - 2,3-Dichlorophenyl |
Anticancer (IC₅₀ = 5 µM in MCF-7 cells) | Dichlorophenyl group enhances cytotoxicity via ROS generation . |
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: Halogenated phenyl groups (e.g., 2-chloro, 4-chloro, 2-fluoro) correlate with enhanced cytotoxicity and enzyme inhibition, likely due to increased lipophilicity and electron-deficient aromatic interactions . Acetylamino groups improve solubility and reduce metabolic degradation compared to methyl or methoxy substituents, as seen in analogs from and .
The 3-acetylamino phenyl group offers a balance between hydrophilicity and steric bulk, which may optimize pharmacokinetics compared to simpler phenyl or indole-linked derivatives .
Gaps in Research: While anti-inflammatory and anticancer activities are reported for analogs, direct empirical data for the target compound are lacking.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
